molecular formula C7H15NO2 B3053370 Methyl 2-(tert-butylamino)acetate CAS No. 53386-65-5

Methyl 2-(tert-butylamino)acetate

Cat. No. B3053370
CAS RN: 53386-65-5
M. Wt: 145.2 g/mol
InChI Key: CYEJIYSGYKMEHD-UHFFFAOYSA-N
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Description

“Methyl 2-(tert-butylamino)acetate” is a chemical compound with the CAS Number: 53386-65-5 . It has a molecular weight of 145.2 and its IUPAC name is methyl (tert-butylamino)acetate . It is typically stored at room temperature and is a liquid in its physical form .


Molecular Structure Analysis

The molecular formula of “Methyl 2-(tert-butylamino)acetate” is C7H15NO2 . The InChI Code is 1S/C7H15NO2/c1-7(2,3)8-5-6(9)10-4/h8H,5H2,1-4H3 .


Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 2-(tert-butylamino)acetate” are not available, a related compound, tert-butyl acetate, has been synthesized via an eco-friendly additive reaction over mesoporous silica catalysts with balanced Brönsted and Lewis acid sites .


Physical And Chemical Properties Analysis

“Methyl 2-(tert-butylamino)acetate” is a liquid at room temperature . Unfortunately, specific physical and chemical properties such as boiling point, melting point, and density are not available in the resources.

Scientific Research Applications

Photocatalytic Degradation

Methyl 2-(tert-butylamino)acetate has been investigated in the context of photocatalytic degradation. Studies, such as the one conducted by Sakkas et al. (2007), focus on the transformation of similar compounds under solar irradiation using titanium dioxide as a photocatalyst. This research is crucial for understanding the degradation pathways and environmental impact of such compounds (Sakkas et al., 2007).

Molecular and Solid-State Structure

Research by Tomaščiková et al. (2008) provides insights into the molecular and solid-state structures of compounds containing tert-butylamino groups. This information is vital for the development of new materials and pharmaceuticals (Tomaščiková et al., 2008).

Hydrogelators as Drug Carriers

Guchhait et al. (2021) explored the use of tripeptide-based hydrogelators, which include tert-butylamino groups, as carriers for vitamins and drugs. This research highlights the potential of these compounds in targeted drug delivery systems (Guchhait et al., 2021).

Enzymatic Kinetic Resolution

Kourist et al. (2008) discussed the enzymatic kinetic resolution of compounds containing tert-butylamino groups. This process is significant for the synthesis of optically active substances, which are important in the pharmaceutical industry (Kourist et al., 2008).

High-Pressure CO2 Solubility

Mattedi et al. (2011) examined the solubility of similar compounds in ionic liquids under high pressure, which is relevant for CO2 capture and environmental applications (Mattedi et al., 2011).

Nanoparticle Drug Delivery

Alswieleh et al. (2020) synthesized nanoparticles grafted with tert-butylamino-based polymers for drug delivery. This research contributes to the development of advanced drug delivery systems (Alswieleh et al., 2020).

Safety And Hazards

“Methyl 2-(tert-butylamino)acetate” has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335, which indicate that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for “Methyl 2-(tert-butylamino)acetate” are not available, research into similar compounds suggests potential applications in areas such as drug delivery .

properties

IUPAC Name

methyl 2-(tert-butylamino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-7(2,3)8-5-6(9)10-4/h8H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYEJIYSGYKMEHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70380523
Record name Methyl 2-(tert-butylamino)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(tert-butylamino)acetate

CAS RN

53386-65-5
Record name N-(1,1-Dimethylethyl)glycine methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53386-65-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-(tert-butylamino)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Methyl bromoacetate (7.1 mL, 75 mmol) is added dropwise to tert-butylamine (31.5 mL, 300 mmol) at 0° C. The reaction mixture is diluted with ether, warmed to room temperature and filtered. The filtrate is concentrated in vacuo to obtain the title product as a clear liquid (10.52 g) which is identified by 1H and 13CNMR spectral analyses.
Quantity
7.1 mL
Type
reactant
Reaction Step One
Quantity
31.5 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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